Cas no 357194-51-5 (4-methoxy-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

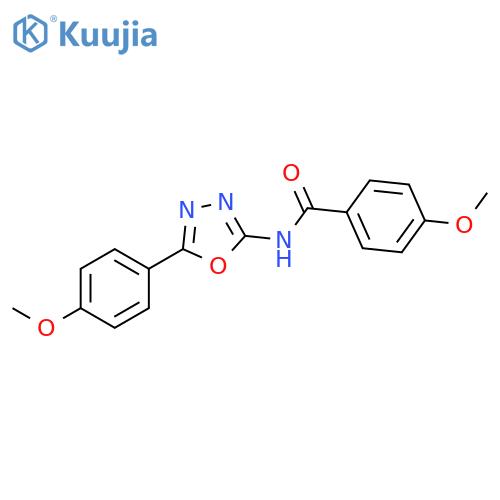

357194-51-5 structure

商品名:4-methoxy-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide

4-methoxy-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-methoxy-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide

- Benzamide, 4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-

- F1374-0437

- AKOS024607853

- 4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- VU0489151-1

- 4-methoxy-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

- 357194-51-5

-

- インチ: 1S/C17H15N3O4/c1-22-13-7-3-11(4-8-13)15(21)18-17-20-19-16(24-17)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,18,20,21)

- InChIKey: RLVUODZFQIUQKS-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NN=C(C2=CC=C(OC)C=C2)O1)(=O)C1=CC=C(OC)C=C1

計算された属性

- せいみつぶんしりょう: 325.10625597g/mol

- どういたいしつりょう: 325.10625597g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 407

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 86.5Ų

じっけんとくせい

- 密度みつど: 1.296±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 10.70±0.70(Predicted)

4-methoxy-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1374-0437-10μmol |

4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

357194-51-5 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1374-0437-1mg |

4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

357194-51-5 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1374-0437-5mg |

4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

357194-51-5 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1374-0437-50mg |

4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

357194-51-5 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1374-0437-10mg |

4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

357194-51-5 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1374-0437-2mg |

4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

357194-51-5 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1374-0437-4mg |

4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

357194-51-5 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1374-0437-15mg |

4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

357194-51-5 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1374-0437-20μmol |

4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

357194-51-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1374-0437-30mg |

4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

357194-51-5 | 90%+ | 30mg |

$119.0 | 2023-05-17 |

4-methoxy-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

357194-51-5 (4-methoxy-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide) 関連製品

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 855474-56-5(butyl(hexan-2-yl)amine)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量